
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the scientific community for its potential applications in cancer research, inflammation, and other diseases. In
Scientific Research Applications
Antioxidant and Anticancer Activity
Research has focused on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with moieties such as furan, which display significant antioxidant and anticancer activities. For instance, specific derivatives have been shown to exhibit antioxidant activity stronger than ascorbic acid and demonstrate cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020). These findings highlight the potential of furan-containing compounds in developing new anticancer treatments.
Synthesis and Drug Design
Efforts in synthetic chemistry have led to the development of functionalized spiro[furan-3,3′-indoline] derivatives through domino reactions, showcasing the versatility of furan and indoline moieties in constructing complex and potentially bioactive molecules (Liu, Fang, & Yan, 2013). Such synthetic strategies could be applicable to the design and synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide and related compounds for various biomedical applications.
EGFR Inhibition and Anticancer Agents
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed as anticancer agents targeting the epidermal growth factor receptor (EGFR), with some showing potent activity against EGFR-expressing cancer cell lines. This suggests a promising role for furan-indole compounds in cancer therapy (Lan et al., 2017). The structural motif present in this compound may offer similar therapeutic potential, warranting further exploration.
Antiprotozoal Activity
Research into aza-analogues of furamidine, including compounds with furan moieties, has revealed significant antiprotozoal activity, with several compounds showing efficacy in in vitro and in vivo models of Trypanosoma and Plasmodium infections (Ismail et al., 2003). This demonstrates the potential of furan-containing compounds in the development of new treatments for protozoal diseases.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-11-8-18(9-12-20)10-13-24(27)25-17-22(23-7-4-16-29-23)26-15-14-19-5-2-3-6-21(19)26/h2-9,11-12,16,22H,10,13-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXMZZOYRKAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)
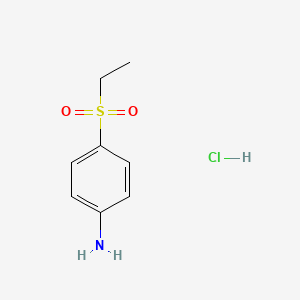

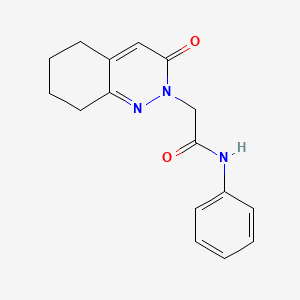
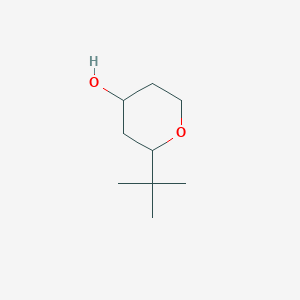
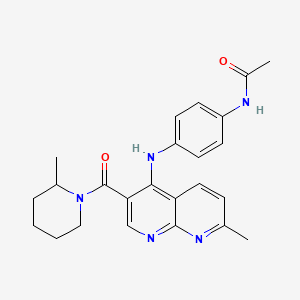
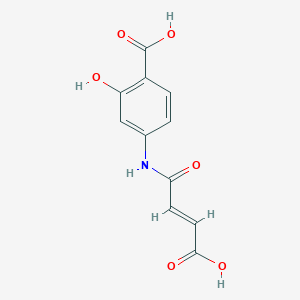
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)
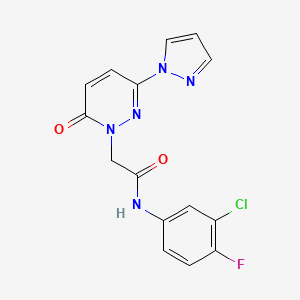
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2897051.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)